molecular formula C22H26N2O4 B11490967 ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11490967
M. Wt: 382.5 g/mol
InChI Key: UJYXJHAUJAVUPS-UHFFFAOYSA-N
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Description

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is notable for its complex structure, which includes a dimethylamino group, a methoxyphenyl group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale reactions. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like NaH (Sodium hydride).

Major Products

Scientific Research Applications

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-6-28-22(26)20-14(2)24(15-7-9-16(27-5)10-8-15)18-11-12-19(25)17(21(18)20)13-23(3)4/h7-12,25H,6,13H2,1-5H3

InChI Key

UJYXJHAUJAVUPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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